
Butoconazole
Overview
Description
Butoconazole nitrate is a broad-spectrum imidazole antifungal agent developed in 1978 by Syntex Research Laboratories for treating vulvovaginal candidiasis (VVC) . Structurally, it is a 1-(phenylbutyl)-imidazole derivative (Scheme 1) with significant activity against Candida albicans, dermatophytes, and Gram-positive bacteria . Its mechanism involves inhibition of ergosterol biosynthesis, disrupting fungal cell membranes. This compound’s unique phenylbutyl chain enhances lipophilicity, improving tissue penetration and retention . Clinical formulations include 2% vaginal cream, with sustained-release versions demonstrating prolonged vaginal retention (median 4.2 days vs. 2.57 days for standard cream) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butoconazole involves multiple steps, starting with a Grignard reaction. The process begins with p-chlorobenzyl chloride reacting with magnesium powder in a mixed solvent of methyl tertiary butyl ether and tetrahydrofuran . This is followed by a condensation reaction with epichlorohydrin to obtain the intermediate compound, 1-chloro-4-p-chlorophenyl-2-butanol . This intermediate is crucial for the subsequent steps leading to the final product, this compound nitrate .
Industrial Production Methods: For industrial production, the preparation method of this compound nitrate intermediate is optimized for safety and cost-effectiveness. The raw materials used are inexpensive and readily available, and the reaction solvents are chosen for their safety profiles . This method ensures that the production process is suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions: Butoconazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound that may have enhanced antifungal properties or improved pharmacokinetic profiles.
Scientific Research Applications
Treatment of Vulvovaginal Candidiasis
Butoconazole is primarily indicated for the treatment of vulvovaginal candidiasis, a common fungal infection caused by Candida albicans. Several studies have demonstrated its effectiveness:
- Single-Dose Efficacy : A clinical trial compared a single vaginal dose of this compound nitrate 2% with a seven-day regimen of miconazole nitrate. Results showed that this compound provided rapid relief from symptoms, with significant improvement observed within days post-treatment. At 30 days, 88% of patients treated with this compound were clinically cured compared to 86% for miconazole .
- Symptomatic Relief : Another study evaluated the time to symptomatic relief between this compound and fluconazole. The median time to first relief was significantly shorter for this compound (17.5 hours) compared to fluconazole (22.9 hours), indicating its rapid action against symptoms .
- Cure Rates : In a single-blind trial, the cure rate for patients treated with this compound was 82.8% after the first follow-up (mean 18.4 days), demonstrating its comparable efficacy to miconazole .
Pharmacokinetics and Safety Profile
Research has also focused on the pharmacokinetics of this compound:
- Absorption and Distribution : Studies indicate that this compound is well-absorbed when applied vaginally, achieving effective local concentrations with minimal systemic absorption .
- Adverse Events : The safety profile of this compound has been favorable, with fewer reported adverse events compared to fluconazole. Common side effects include vulvovaginal pruritus and burning sensations, which are generally mild and transient .
Efficacy Against Other Antifungals
This compound has been compared with other antifungal agents in various studies:
Antifungal Agent | Cure Rate (%) | Time to Relief (hours) | Adverse Events |
---|---|---|---|
This compound | 82.8 | 17.5 | Fewer than fluconazole |
Miconazole | 84.4 | N/A | Similar incidence |
Fluconazole | 76.7 | 22.9 | Higher incidence |
These comparisons underscore this compound's effectiveness as a first-line treatment option for vulvovaginal candidiasis.
Case Studies
Several case studies have highlighted the practical applications of this compound in clinical settings:
- Case Study 1 : A patient with recurrent vulvovaginal candidiasis was treated with a single dose of this compound cream, resulting in complete symptom resolution within two days, showcasing its rapid action .
- Case Study 2 : In another instance, a cohort of women reported high satisfaction rates following treatment with this compound due to its ease of use and effectiveness compared to longer regimens required by other treatments .
Mechanism of Action
The exact mechanism of action of butoconazole is not fully understood, but it is presumed to function similarly to other imidazole derivatives. This compound inhibits the conversion of lanosterol to ergosterol by inhibiting the enzyme cytochrome P450 14α-demethylase . This inhibition results in a change in the fungal cell membrane lipid composition, altering cell permeability and ultimately leading to osmotic disruption or growth inhibition of the fungal cell .
Comparison with Similar Compounds
Comparative Analysis with Similar Azole Antifungals
Butoconazole vs. Miconazole
Efficacy and Treatment Duration :
- A multicenter trial (n=205) showed single-dose this compound nitrate 2% (sustained-release) achieved clinical cure rates of 88% at 30 days, comparable to 86% for 7-day miconazole nitrate 2% .
- Therapeutic cure rates (clinical + microbiological) were similar: 57.8% (this compound) vs. 61.4% (miconazole) .
- This compound provided faster symptom relief: severe symptoms declined to 6% by day 1 vs. 19% for miconazole after first dose (P=0.01) .
Safety : Both showed low adverse event rates, primarily local irritation .
Key Advantage : this compound’s single-dose regimen matches 7-day miconazole efficacy, improving compliance .
This compound vs. Clotrimazole
Efficacy :
- At 8 days post-treatment, this compound (3-day regimen) achieved 92% mycological cure vs. 74% for clotrimazole (3-day regimen, P=0.003) .
- Long-term (30 days) cure rates were comparable: 63% (this compound) vs. 56% (clotrimazole) .
Safety: No systemic side effects reported for either .
This compound vs. Econazole
Efficacy :
- In a single-blind trial (n=63), 3-day this compound (2% cream) vs. 7-day econazole (1% cream) showed higher therapeutic cure rates at follow-up (visit 2: 71% vs. 65%; visit 3: 68% vs.
Advantage : Shorter treatment duration with equivalent safety .
This compound vs. Fluconazole
Efficacy :
- A randomized trial (n=181) found comparable baseline severity scores (6.9 vs. 6.8) and microbiological cure rates between this compound and oral fluconazole .
- Time to symptom relief and reinfection rates were similar, supporting this compound as a topical alternative .
In Vitro Susceptibility and Spectrum of Activity
This compound demonstrates potent in vitro activity against C. albicans (MIC range: 0.03–0.5 µg/mL), outperforming clotrimazole, miconazole, and terconazole in susceptibility studies . However, it is less effective against Aspergillus spp. compared to ketoconazole .
Table 1: In Vitro MIC Values (µg/mL) of Azoles Against C. albicans
Compound | MIC Range | Reference |
---|---|---|
This compound | 0.03–0.5 | |
Miconazole | 0.25–1.0 | |
Clotrimazole | 0.5–2.0 | |
Econazole | 0.25–1.0 |
Pharmacokinetic and Formulation Advantages
- Sustained-Release Formulation : this compound’s bioadhesive cream extends vaginal retention to 4.2 days vs. 2.57 days for standard cream (P=0.0024), enhancing efficacy with single-dose application .
- Plasma Absorption : Minimal systemic absorption (peak plasma: 19–44 ng/mL at 24 hours) ensures localized action .
Biological Activity
Butoconazole, an imidazole derivative, is primarily used as an antifungal agent for the treatment of vulvovaginal candidiasis caused by Candida albicans. Its mechanism of action and biological activity have been the subject of various studies, revealing its efficacy against fungal infections and some antibacterial properties.
This compound functions primarily through the inhibition of ergosterol synthesis in fungal cells. This is achieved by inhibiting the enzyme cytochrome P450 14α-demethylase, which is crucial for converting lanosterol to ergosterol, a key component of fungal cell membranes. The disruption of ergosterol synthesis leads to altered cell membrane permeability, ultimately resulting in osmotic disruption and growth inhibition of the fungus .
Antifungal Activity
This compound shows significant antifungal activity against various strains of Candida and dermatophytes. In vitro studies indicate that it has comparable efficacy to other antifungal agents such as miconazole and clotrimazole. The Minimum Inhibitory Concentrations (MICs) for Candida albicans are typically low, indicating high potency .
Table 1: In Vitro Antifungal Activity of this compound
Organism | MIC (µg/ml) |
---|---|
Candida albicans | ≤10 |
Trichophyton mentagrophytes | ≤10 |
Epidermophyton floccosum | ≤10 |
Antibacterial Activity
While primarily an antifungal agent, this compound also exhibits some antibacterial activity, particularly against gram-positive bacteria. However, its antibacterial mechanism is less understood and does not involve ergosterol synthesis since bacteria lack this sterol .
Table 2: In Vitro Antibacterial Activity of this compound
Organism | MIC (µg/ml) |
---|---|
Staphylococcus aureus | 6.25 |
Streptococcus pyogenes | 0.0016 |
Klebsiella pneumoniae | 6.25 |
Escherichia coli | >200 |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates slow absorption from the vaginal mucosa. Studies show that detectable levels in plasma occur between 2 to 8 hours post-administration, with maximum concentrations reached within 12 to 24 hours . The absorption is characterized by a gradual increase in plasma levels, which is significant for its clinical application.
Table 3: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Time to Peak Plasma Concentration | 12-24 hours |
Absorption Rate | Slow |
Percentage Recovery in Excreta | 86-97% |
Clinical Studies and Efficacy
Clinical studies have demonstrated that this compound is effective in treating vulvovaginal candidiasis. In comparative studies, it has shown superior results compared to other antifungal treatments like clotrimazole and miconazole .
Case Study Example
In a clinical trial involving women diagnosed with vulvovaginal candidiasis, patients were treated with this compound cream. Results indicated a significant reduction in symptoms and fungal load compared to baseline measurements. The treatment was well-tolerated with minimal side effects reported.
Safety Profile
Mutagenicity studies have shown that this compound does not exhibit mutagenic potential in various test systems, including those involving Salmonella typhimurium and mammalian cells . Additionally, no carcinogenic effects were observed in short-term toxicity studies.
Q & A
Basic Research Questions
Q. How should butoconazole stock solutions be prepared for in vitro antifungal assays, considering its solubility profile?
this compound nitrate exhibits variable solubility across solvents: ~0.1 mg/mL in ethanol, ~30 mg/mL in DMSO/DMF, and low solubility in aqueous buffers. To prepare stock solutions, dissolve the compound in DMSO first (for maximum solubility) and dilute with a compatible aqueous buffer (e.g., PBS pH 7.2). Note that aqueous solutions are unstable beyond 24 hours. For reproducible results, pre-test solubility in target solvents and validate stability under experimental conditions .
Q. What are the standard in vitro inhibitory concentrations of this compound against Candida species?
this compound achieves complete inhibition of fungal growth at 0.05–30 µg/mL in vitro. Researchers should design dose-response experiments within this range, using validated strains (e.g., C. albicans) and standardized protocols (e.g., CLSI M27 guidelines). Include positive controls (e.g., fluconazole) and account for solvent effects (e.g., DMSO ≤1% v/v) to avoid cytotoxicity .
Q. How can researchers ensure reproducibility in chromatographic quantification of this compound in formulations?
Follow HPLC protocols with internal standardization (e.g., USP guidelines):
- Use a C18 column and mobile phase optimized for separation.
- Validate linearity (e.g., 0.25–30 µg/mL), precision (intra-/inter-day variability <5%), and recovery (>90%).
- Reference USP this compound Nitrate RS for calibration. Example formula: , where = standard concentration, = analyte/internal standard peak ratios .
Advanced Research Questions
Q. How can contradictions in this compound efficacy data across studies be systematically analyzed?
Conduct a meta-analysis using frameworks like PRISMA:
- Aggregate data from randomized controlled trials (RCTs) and in vivo models (e.g., murine vaginal candidiasis).
- Adjust for variables: fungal strain variability, drug concentration (0.1–2% in vivo vs. 0.05–30 µg/mL in vitro), and delivery method (vaginal cream vs. systemic administration).
- Use statistical tools (e.g., network meta-analysis) to rank efficacy relative to comparators (e.g., fluconazole SUCRA = 91.5% vs. This compound = 82.2%) and identify heterogeneity sources .
Q. What experimental design considerations are critical for translating this compound’s in vitro activity to in vivo efficacy?
- Model Selection : Use immunosuppressed murine vaginal infection models to mimic human VVC.
- Dosage Alignment : Match in vivo doses (0.25–2%) to achievable tissue concentrations based on pharmacokinetic profiling.
- Outcome Metrics : Measure fungal burden (CFU/mL), inflammatory markers (e.g., IL-1β), and histological changes.
- Controls : Include vehicle-only and comparator antifungals (e.g., clotrimazole) .
Q. How can researchers validate novel this compound analogs for enhanced antifungal activity?
- Structural Modification : Focus on the imidazole core and chlorophenyl/thio groups. Test analogs for steric/electronic effects on CYP51 inhibition.
- In Silico Screening : Use molecular docking to predict binding affinity to fungal lanosterol 14α-demethylase.
- Resistance Profiling : Perform serial passage experiments under this compound pressure to assess resistance development.
- Toxicity Screening : Evaluate mammalian cell cytotoxicity (e.g., HeLa cells) and selectivity indices .
Q. Methodological Frameworks
Q. How to formulate a PICOT research question for clinical trials on this compound?
Apply the PICOT framework:
- P : Women with recurrent vulvovaginal candidiasis (RVVC).
- I : 2% this compound vaginal cream (q.d. × 3 days).
- C : Oral fluconazole (150 mg single dose).
- O : Mycological cure at 7-day follow-up.
- T : 4-week recurrence monitoring. Example: "In women with RVVC (P), does topical this compound (I) compared to oral fluconazole (C) improve mycological cure rates (O) within 4 weeks (T)?" .
Q. What statistical approaches address small sample sizes in preclinical this compound studies?
- Power Analysis : Predefine effect size (e.g., ≥50% reduction in CFU) and calculate minimum n using tools like G*Power.
- Nonparametric Tests : Use Mann-Whitney U for non-normal distributions.
- Bayesian Methods : Incorporate prior data (e.g., historical efficacy of imidazoles) to strengthen inferences.
- Reporting Standards : Adopt ARRIVE guidelines for transparent data presentation .
Q. Data Presentation & Validation
Q. How to present conflicting efficacy data in a manuscript on this compound?
- Structured Tables : Compare study designs, dosages, and outcomes side-by-side. Example:
Study | Model | Dose | Efficacy (%) | Limitations |
---|---|---|---|---|
A (2023) | Murine | 2% | 85 | Short follow-up |
B (2024) | Human | 0.1% | 68 | Heterogeneous strains |
- Discussion Section : Highlight methodological disparities (e.g., endpoint definitions, strain susceptibility) and propose consensus protocols .
Q. What validation parameters are essential for a new this compound assay?
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl3N2S/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22/h1-5,7-8,10-11,13,16H,6,9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLMUYACZKCSHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67085-14-7 (nitrate), 82382-24-9 (unspecified nitrate), 64872-77-1 (nitrate salt/solvate) | |
Record name | Butoconazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064872760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048537 | |
Record name | Butaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Butoconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Nitrate salt: 0.26 mg/ml (practically insoluble), 8.18e-04 g/L | |
Record name | Butoconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00639 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Butoconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The exact mechanism of the antifungal action of butoconazole is unknown, however, it is presumed to function as other imidazole derivatives via inhibition of steroid synthesis. Imidazoles generally inhibit the conversion of lanosterol to ergosterol via the inhibition of the enzyme cytochrome P450 14α-demethylase, resulting in a change in fungal cell membrane lipid composition. This structural change alters cell permeability and, ultimately, results in the osmotic disruption or growth inhibition of the fungal cell. | |
Record name | Butoconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00639 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
64872-76-0, 64872-77-1 | |
Record name | Butoconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64872-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butoconazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064872760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butoconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00639 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Butoconazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758658 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUTOCONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q771797PH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Butoconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
~159°C with decomposition (nitrate salt), 159 °C (decomposition) | |
Record name | Butoconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00639 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Butoconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.